
3-(Bromomethyl)-2,4-dichloropyridine
概要
説明
3-(Bromomethyl)-2,4-dichloropyridine (3-BrM-2,4-DCP) is an organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a derivative of pyridine, a heterocyclic aromatic compound. 3-BrM-2,4-DCP is of particular interest due to its unique properties, such as its low toxicity, low volatility, and its ability to be easily synthesized. This compound has been studied extensively for its potential applications in various scientific research fields, including drug development, biochemistry, and physiology.
科学的研究の応用
Functionalization Strategies
- 3-(Bromomethyl)-2,4-dichloropyridine and its derivatives have been explored for selective functionalization strategies. For instance, 2,4-dichloro-3-iodopyridine, a related compound, undergoes specific lithiation, demonstrating the potential for targeted chemical modifications in similar dichloropyridine structures (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Natural Alkaloids
- This compound has been utilized in the synthesis of variolin B and deoxyvariolin B, natural alkaloids. In a particular study, the reaction of a protected bromomethyl derivative with tosylmethyl isocyanide resulted in the successful synthesis of these alkaloids, showcasing the compound's role in complex organic syntheses (Baeza et al., 2010).
Halogen Exchange Reactions
- In the realm of halogen exchange reactions, 2,4-dichloropyridine, a closely related compound, demonstrates reactivity that suggests potential applications for 3-(Bromomethyl)-2,4-dichloropyridine in similar contexts. This includes halogen/halogen displacement reactions, relevant for designing new molecules or intermediates in organic chemistry (Schlosser & Cottet, 2002).
Transformations in Heterocyclic Chemistry
- Research on transformations of piperidines into pyrrolidines using boron(III) bromide has indicated the potential for 3-(Bromomethyl)-2,4-dichloropyridine in similar ring contraction reactions, which are crucial in the field of heterocyclic chemistry (Tehrani et al., 2000).
Crystal Structure Analysis
- The compound's structural aspects have been analyzed, with a study on 3-bromomethyl-2-chloro-quinoline providing insights into its crystalline structure, which could be informative for understanding the properties and reactivity of 3-(Bromomethyl)-2,4-dichloropyridine (Kant et al., 2010).
Polyelectrolyte Synthesis
- A study on the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using bis(bromomethyl)pyridine derivatives highlights the potential of 3-(Bromomethyl)-2,4-dichloropyridine in polymer science, particularly in the development of novel polyelectrolytes (Monmoton et al., 2008).
特性
IUPAC Name |
3-(bromomethyl)-2,4-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQJTYGPSAEPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290382 | |
| Record name | 3-(Bromomethyl)-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,4-dichloropyridine | |
CAS RN |
945543-26-0 | |
| Record name | 3-(Bromomethyl)-2,4-dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945543-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

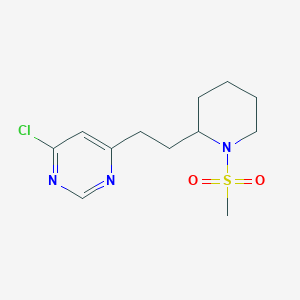
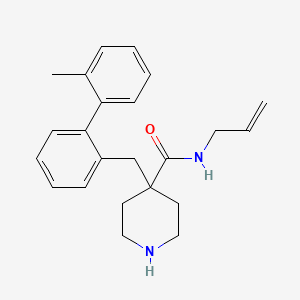
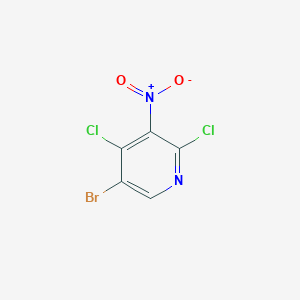
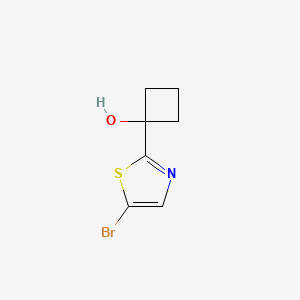
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
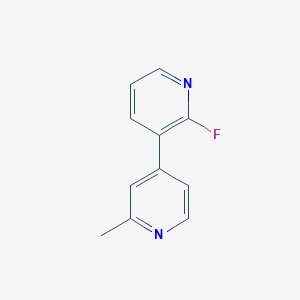
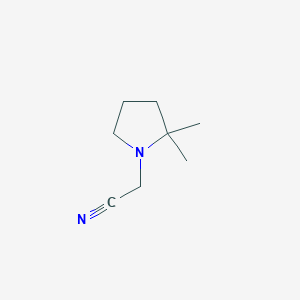

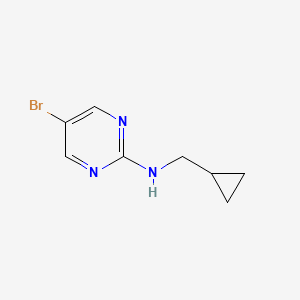
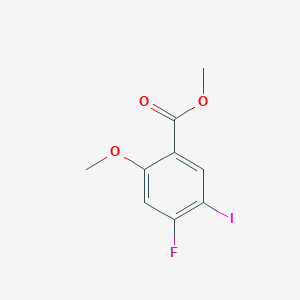
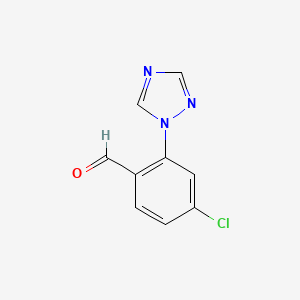
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)

